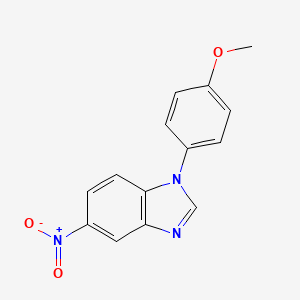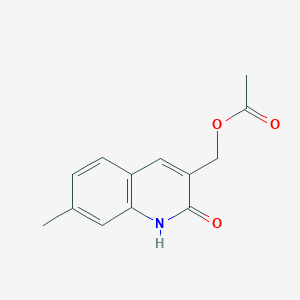
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thioflavin T or ThT, and it belongs to the class of heterocyclic compounds.
Scientific Research Applications
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of fluorescence spectroscopy. ThT is a well-known fluorescent probe that can be used to detect amyloid fibrils and other protein aggregates. This property of ThT has been utilized in various studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is based on its interaction with amyloid fibrils and other protein aggregates. ThT has a high affinity for these structures and can bind to them, resulting in a significant increase in fluorescence intensity. This property of ThT has been used to develop various assays for the detection of protein aggregates.
Biochemical and Physiological Effects:
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has no significant biochemical or physiological effects on living organisms. This compound is primarily used in vitro for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its high sensitivity and specificity for amyloid fibrils and other protein aggregates. This property of ThT has made it a popular choice for the development of assays for the detection of protein aggregates. However, one of the limitations of ThT is its potential to interfere with protein aggregation kinetics, which can affect the accuracy of the results obtained.
Future Directions
There are several future directions for the research on 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the most promising areas of research is the development of new assays for the detection of protein aggregates using ThT. Another potential direction is the modification of ThT to improve its properties and increase its specificity for protein aggregates. Additionally, ThT can be used in combination with other compounds to develop more potent probes for the detection of protein aggregates.
Synthesis Methods
The synthesis of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through various methods. One of the most commonly used methods is the reaction between 4-isopropoxybenzaldehyde and thioflavin S in the presence of a base. This reaction yields the desired compound along with some side products.
properties
IUPAC Name |
5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8(2)19-10-5-3-9(4-6-10)7-11-12(17)15-14(20)16-13(11)18/h3-8H,1-2H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKXQTOJNZIRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)
![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)




![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)

